1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a methoxybenzyl group and a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a methoxybenzyl halide reacts with the piperazine ring.
Attachment of Naphthyloxy Group: The naphthyloxy group can be attached through etherification reactions, where a naphthol derivative reacts with an appropriate leaving group on the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve halides or sulfonates as leaving groups and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for various receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially modulating their activity. The methoxybenzyl and naphthyloxy groups can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: A simpler analog with similar structural features but lacking the naphthyloxy group.
1-(2-Naphthyloxy)piperazine: Another analog with the naphthyloxy group but lacking the methoxybenzyl group.
Uniqueness
1-[4-(4-Methoxybenzyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is unique due to the combination of the methoxybenzyl and naphthyloxy groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s versatility in various applications, making it a valuable target for further research and development .
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-9-6-19(7-10-22)17-25-12-14-26(15-13-25)24(27)18-29-23-11-8-20-4-2-3-5-21(20)16-23/h2-11,16H,12-15,17-18H2,1H3 |
InChI Key |
OXSJVWMBJSNRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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